Cas no 921538-76-3 (N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide)

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide structure
921538-76-3 structure
商品名:N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide
CAS番号:921538-76-3
MF:C10H12N2O3S
メガワット:240.278881072998
CID:4770894

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-(2-oxoindolin-5-yl)ethanesulfonamide
    • N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide
    • SB15067
    • N-(2-oxo-1,3-dihydroindol-5-yl)ethanesulfonamide
    • インチ: 1S/C10H12N2O3S/c1-2-16(14,15)12-8-3-4-9-7(5-8)6-10(13)11-9/h3-5,12H,2,6H2,1H3,(H,11,13)
    • InChIKey: LWOIMFANHYWZED-UHFFFAOYSA-N
    • ほほえんだ: S(CC)(NC1C=CC2=C(C=1)CC(N2)=O)(=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 374
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 83.6

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2250-100MG
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide
921538-76-3 95%
100MG
¥ 1,603.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2250-100 MG
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide
921538-76-3 95%
100MG
¥ 2,560.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2250-1G
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide
921538-76-3 95%
1g
¥ 6,402.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2250-500 MG
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide
921538-76-3 95%
500MG
¥ 5,121.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2250-500mg
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide
921538-76-3 95%
500mg
¥4658.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1547711-100mg
N-(2-oxoindolin-5-yl)ethanesulfonamide
921538-76-3 98%
100mg
¥5973.00 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2250-1g
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide
921538-76-3 95%
1g
¥6984.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2250-250.0mg
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide
921538-76-3 95%
250.0mg
¥2559.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2250-500MG
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide
921538-76-3 95%
500MG
¥ 4,270.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2250-250 MG
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide
921538-76-3 95%
250MG
¥ 3,841.00 2021-05-07

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide 関連文献

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamideに関する追加情報

Introduction to N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide (CAS No. 921538-76-3)

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide (CAS No. 921538-76-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, has been the subject of extensive research due to its potential pharmacological properties and its role in the development of novel therapeutic agents.

The molecular framework of N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide incorporates a key pharmacophore—a derivative of the indole scaffold—which is well-documented for its biological activity. Indole derivatives have long been recognized for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in this compound contributes to its unique chemical and biological profile, making it a promising candidate for further investigation.

In recent years, there has been a surge in research focused on developing new molecules that can modulate complex biological pathways. N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide stands out in this context due to its ability to interact with multiple targets within the cell. This multifaceted approach is particularly relevant in the treatment of chronic diseases where modulation of several pathways is often required for effective therapy.

The synthesis of N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide involves a series of well-established organic reactions that highlight the synthetic prowess of modern pharmaceutical chemistry. The indole core is typically synthesized via the Bischler-Napieralski reaction or through palladium-catalyzed cross-coupling reactions. The subsequent introduction of the sulfonamide group at the ethane position is achieved through nucleophilic substitution reactions, which are highly optimized for yield and purity.

The pharmacological evaluation of N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide has revealed several intriguing properties. Preclinical studies have demonstrated its potential as an inhibitor of enzymes involved in inflammation and cancer progression. Specifically, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—mediators of pain and inflammation. Additionally, the compound has exhibited activity against certain kinases that are overexpressed in cancer cells, suggesting its potential as an anticancer agent.

The structural features of N-(2 oxo - 23 dihydro - 11 indol - 55 yl ) < b > ethane - 11 sulfonamide b > also contribute to its favorable pharmacokinetic properties. The sulfonamide moiety enhances water solubility, which is crucial for oral bioavailability and distribution throughout the body. Furthermore, the indole ring provides a hydrophobic core that facilitates binding to biological targets with high affinity.

In light of these findings, N-(2 oxo - 23 dihydro - 11 indol - 55 yl ) < b > ethane - 11 sulfonamide b > represents a significant advancement in the quest for novel therapeutic agents. Its unique combination of structural features and biological activities positions it as a valuable tool for further research and development in medicinal chemistry. As our understanding of disease mechanisms continues to evolve, compounds like N-(2 oxo - 23 dihydro - 11 indol - 55 yl ) < b > ethane - 11 sulfonamide b > will play an increasingly important role in shaping future treatments.

The future direction of research on N-(2 oxo - 23 dihydro - 11 indol - 55 yl ) < b > ethane - 11 sulfonamide b > includes exploring its mechanism of action in greater detail and evaluating its efficacy in animal models of human diseases. Additionally, efforts are underway to optimize its chemical structure to enhance its pharmacological profile further. Collaborative efforts between synthetic chemists and biologists will be essential in realizing the full potential of this compound.

In conclusion, N-(2 oxo - 23 dihydro - 11 indol - 55 yl ) < b > ethane - 11 sulfonamide b > (CAS No. 921538763) is a promising compound with significant potential in pharmaceutical applications. Its unique molecular structure and diverse biological activities make it an attractive candidate for further investigation and development into new therapeutic agents.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:921538-76-3)N-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethane-1-sulfonamide
A1094200
清らかである:99%/99%/99%/99%/99%
はかる:5.0g/1.0g/500.0mg/250.0mg/100.0mg
価格 ($):2405.0/802.0/535.0/321.0/201.0